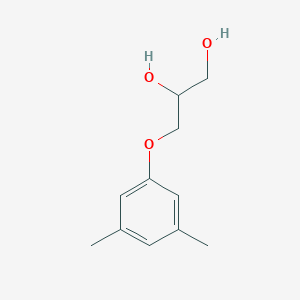

3-(3,5-Dimethylphenoxy)propane-1,2-diol

説明

Contextual Significance in Advanced Organic Synthesis

The principal application of 3-(3,5-Dimethylphenoxy)propane-1,2-diol in advanced organic synthesis is as a direct precursor to the skeletal muscle relaxant, Metaxalone (B1676338). nih.govchemdad.com Metaxalone, chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is a commercially available pharmaceutical. chemdad.com

The synthesis of Metaxalone from this compound is a well-established process. An improved method for the preparation of Metaxalone involves first synthesizing the diol itself. This is achieved by reacting 3,5-dimethylphenol (B42653) with 3-chloro-1,2-propanediol (B139630) in the presence of a base. chemdad.com The resulting this compound is then isolated and subsequently reacted with urea (B33335) at elevated temperatures, often in the presence of a solvent like polyalkylene glycol, to form the 2-oxazolidinone (B127357) ring structure of Metaxalone. chemdad.com This synthetic route highlights the diol's critical role in the efficient construction of this pharmaceutically important heterocyclic compound.

Overview of Structural Features and Stereochemical Relevance

The molecular architecture of this compound consists of a 3,5-dimethylphenyl ether linked to the C1 position of a propane-1,2-diol backbone. This structure possesses a stereocenter at the C2 position of the propanediol (B1597323) chain, which means the molecule can exist as a pair of enantiomers: (R)-3-(3,5-Dimethylphenoxy)propane-1,2-diol and (S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol. ncats.io

The chirality of this molecule is of significant relevance, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. nih.gov While Metaxalone is typically used as a racemic mixture, the synthesis of single-enantiomer drugs is a major focus in modern pharmaceutical development to improve efficacy and reduce potential side effects. nih.gov

Although specific research on the enantioselective synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous chiral diols provides a clear precedent. For instance, the synthesis of single-enantiomer 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) has been successfully achieved. mdpi.comresearchgate.net In this process, a chiral starting material, such as (S)-3-chloropropane-1,2-diol, is reacted with the corresponding phenol (B47542) in the presence of a base. mdpi.com This method allows for the direct formation of the desired enantiomer of the diol. The absolute configuration of such chiral diols can be unequivocally determined using techniques like single-crystal X-ray diffraction. mdpi.comresearchgate.net

The ability to synthesize enantiomerically pure (R)- or (S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol would provide a valuable chiral building block for the asymmetric synthesis of other complex molecules. This stereochemical control is a cornerstone of modern organic synthesis, enabling the targeted preparation of stereochemically defined products. nih.gov The principles demonstrated in the synthesis of related chiral diols suggest a viable pathway for the stereoselective preparation of the enantiomers of this compound, which could be instrumental in the development of new, stereochemically pure therapeutic agents.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | nih.govnih.gov |

| Molecular Weight | 196.24 g/mol | nih.gov |

| Melting Point | 66-67 °C | chemdad.com |

| Boiling Point | 165-170 °C (at 2 Torr) | chemdad.com |

| Appearance | White to Off-White Waxy Solid | chemdad.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₆O₃ |

| Metaxalone | C₁₂H₁₅NO₃ |

| 3,5-Dimethylphenol | C₈H₁₀O |

| 3-Chloro-1,2-propanediol | C₃H₇ClO₂ |

| Urea | CH₄N₂O |

| Polyalkylene glycol | Varies |

| (R)-3-(3,5-Dimethylphenoxy)propane-1,2-diol | C₁₁H₁₆O₃ |

| (S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol | C₁₁H₁₆O₃ |

| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | C₁₀H₁₃ClO₃ |

Structure

3D Structure

特性

IUPAC Name |

3-(3,5-dimethylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282258 | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59365-66-1 | |

| Record name | 59365-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 3,5 Dimethylphenoxy Propane 1,2 Diol

Established Synthetic Routes to the Compound

The synthesis of 3-(3,5-Dimethylphenoxy)propane-1,2-diol is primarily achieved through well-established chemical reactions involving specific precursors and reagents.

Precursor Utilization in Chemical Synthesis

The foundational route to synthesizing this compound involves the reaction of 3,5-dimethylphenol (B42653) with a three-carbon synthon. A commonly employed method is the reaction of 3,5-dimethylphenol with epichlorohydrin (B41342) in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, followed by hydrolysis to yield the diol.

Another significant precursor is 3-chloro-1,2-propanediol (B139630). The synthesis involves the condensation of 3,5-dimethylphenol with 3-chloro-1,2-propanediol. This method is often utilized in industrial-scale production due to the availability and reactivity of the starting materials.

The resulting this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. chemdad.com Its structural motif is found in a class of compounds known for their muscle relaxant and other biological activities.

| Precursor | Reaction Type | Key Reagents |

| 3,5-Dimethylphenol | Williamson Ether Synthesis | Epichlorohydrin, Base |

| 3,5-Dimethylphenol | Condensation | 3-chloro-1,2-propanediol, Base |

Application of Modern Synthetic Reagents and Conditions

Advancements in synthetic chemistry have introduced more efficient and selective methods for the preparation of this compound. The use of phase-transfer catalysts, for instance, can enhance the reaction rate and yield by facilitating the transfer of the phenoxide reactant between different phases. Additionally, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the reaction, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods.

Asymmetric Synthesis Approaches for Enantiopure Diols

The stereochemistry of this compound is critical for its biological activity, necessitating the development of asymmetric synthetic routes to obtain enantiomerically pure forms of the diol. nih.gov

Enantioselective Methodologies (e.g., Asymmetric Dihydroxylation of Allyl Ethers)

A prominent strategy for achieving enantiopure diols is through the asymmetric dihydroxylation of a corresponding allyl ether. The Sharpless asymmetric dihydroxylation, for example, employs a chiral osmium catalyst to convert the allyl ether of 3,5-dimethylphenol into the desired diol with high enantioselectivity. This method allows for the controlled synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate chiral ligand. figshare.com

Another powerful technique is the hydrolytic kinetic resolution of a racemic epoxide intermediate. This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus achieving a resolution of the two.

Chiral Catalyst Systems in Diol Formation

The success of asymmetric synthesis relies heavily on the use of effective chiral catalysts. In the context of diol formation, various chiral catalyst systems have been developed. For instance, rhodium(II)/samarium(III) relay catalytic systems have been employed in three-component tandem cycloadditions to generate chiral heterocycles, demonstrating the potential of bimetallic systems in asymmetric synthesis. rsc.org The development of such catalyst systems is crucial for producing optically active building blocks like enantiopure this compound for the pharmaceutical industry. The synthesis of a similar chiral diol, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (B13939564), a precursor for the beta-blocker Bupranolol, highlights the importance of controlling stereochemistry in drug synthesis. researchgate.net

Derivatization Strategies of the this compound Moiety

The diol functionality of this compound offers a versatile platform for further chemical modification. Derivatization of the hydroxyl groups can lead to a wide range of compounds with potentially enhanced or modified biological activities. Common derivatization strategies include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion of the hydroxyl groups to ethers.

Carbamate (B1207046) formation: Reaction with isocyanates to produce carbamates, a common functional group in pharmaceuticals.

Formation of Amino Alcohol Derivatives

A primary pathway in the utilization of this compound involves its conversion to the corresponding amino alcohol derivative, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. jayfinechem.com

The synthesis of this amino alcohol can be achieved through a multi-step process that begins with the reaction of 3,5-dimethylphenol with epichlorohydrin. This initial step forms an epoxide intermediate, which is then subjected to amination. The reaction with ammonia (B1221849) opens the epoxide ring, leading to the formation of the desired 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol. smolecule.com Purification of the final product is typically carried out through recrystallization to achieve the high level of purity required for pharmaceutical applications. smolecule.com

Another patented method describes the synthesis of Metaxalone (B1676338) from 3-(3,5-dimethylphenoxy)-1-amino-2-propanol by reacting it with methyl carbamate in the presence of a strong base such as lithium amide, sodium methoxide, potassium hydroxide (B78521), or sodium hydroxide. google.com

Table 1: Synthesis of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

| Reactants | Reagents/Conditions | Product | Reference |

|---|

Conversion to Epoxides (e.g., 1,2-Epoxy-3-(dimethylphenoxy)propanes)

The formation of an epoxide intermediate, specifically 1-(3,5-dimethylphenoxy)-2,3-epoxypropane, is a key step in some synthetic routes. One patented process for preparing Metaxalone involves the reaction of 3,5-dimethylphenol with epichlorohydrin. This reaction yields a mixture containing 1-(3,5-dimethylphenoxy)2,3-epoxy propane (B168953). google.com

A general method for synthesizing similar epoxides, such as 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane, involves reacting the corresponding phenol (B47542) with epichlorohydrin in the presence of a base like sodium hydroxide in a solvent such as methanol. prepchem.com This suggests a viable pathway for the synthesis of 1,2-Epoxy-3-(3,5-dimethylphenoxy)propane. Another similar synthesis involves reacting stearyl alcohol with epichlorohydrin in the presence of a phase transfer catalyst and aqueous sodium hydroxide. prepchem.com

Table 2: Synthesis of 1,2-Epoxy-3-(aryloxy)propanes

| Phenolic Compound | Reagents/Conditions | Epoxide Product | Reference |

|---|---|---|---|

| 3-(2-pyridylmethyl)phenol | Epichlorohydrin, Sodium hydroxide, Methanol | 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane | prepchem.com |

| Stearyl alcohol | Epichlorohydrin, Cetyltrimethylammonium chloride, Sodium hydroxide, Toluene/Hexane | 1,2-epoxy-3-octadecyloxypropane | prepchem.com |

The direct synthesis of this compound can also be achieved by reacting 3,5-dimethylphenol with 3-chloro-1,2-propanediol in the presence of a base at elevated temperatures (80-100°C). google.com

Functionalization for Advanced Molecular Architectures

While this compound is primarily known as a precursor to Metaxalone, its structural motifs, particularly the diol functionality, offer potential for the development of more complex molecules. The diol group can be a starting point for creating various derivatives.

For instance, the core structure is a type of 3-alkoxypropan-1,2-diol. Research on similar structures, like 3-allyloxy-1,2-propanediol, demonstrates their utility as multifunctional monomers. The hydroxyl groups enhance solubility and compatibility with other polymers, while the ether linkage provides a point for further modification. sigmaaldrich.com Such diols can be used to create hyper-branched solid polymer electrolytes for applications in battery technology. sigmaaldrich.com

Furthermore, the amino alcohol derivative, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, is a versatile intermediate. smolecule.com Strategic modifications of its amino and hydroxyl groups can lead to the development of new bioactive molecules with potentially enhanced pharmacological properties. smolecule.com One of the primary reactions for this compound is its cyclization with urea (B33335) or a urea equivalent to form the 2-oxazolidinone (B127357) ring system found in Metaxalone. google.com

Stereochemical Aspects and Chiral Resolution of 3 3,5 Dimethylphenoxy Propane 1,2 Diol

Enantiomerism and Diastereomerism within the Compound's Structure

The structure of 3-(3,5-dimethylphenoxy)propane-1,2-diol contains a single stereogenic center at the second carbon atom of the propane-1,2-diol moiety. This chirality results in the existence of two enantiomers: (R)-3-(3,5-dimethylphenoxy)propane-1,2-diol and (S)-3-(3,5-dimethylphenoxy)propane-1,2-diol. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light and with other chiral molecules.

Due to the presence of only one chiral center, diastereomerism is not possible for this specific compound. Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters within the molecule.

Racemic Mixture Behavior and Spontaneous Resolution Phenomena

In many synthetic routes, this compound is initially produced as a racemic mixture, an equimolar combination of the (R)- and (S)-enantiomers. The behavior of this racemic mixture during crystallization is of particular interest, as it dictates the feasibility of separating the enantiomers.

Research on analogous aryl glycerol (B35011) ethers suggests that spontaneous resolution is a common phenomenon in this class of compounds. This implies that under specific conditions, the racemic mixture of this compound likely crystallizes as a conglomerate, a physical mixture of separate (R)- and (S)-enantiomer crystals. This is a crucial characteristic, as it opens the door for separation via preferential crystallization.

Crystallization-Induced Chiral Separation Studies

While specific, detailed studies on the crystallization-induced chiral separation of this compound are not extensively documented in publicly available literature, research on the closely related 3-(2,6-dimethylphenoxy)propane-1,2-diol provides strong evidence for this phenomenon. It has been demonstrated that the racemic form of this 2,6-dimethyl analogue undergoes spontaneous resolution upon crystallization. researchgate.net This is confirmed through melting point analysis, vibrational spectra, and single-crystal X-ray diffraction of both racemic and enantiomerically enriched samples. researchgate.net Given the structural similarities, it is highly probable that this compound exhibits similar behavior.

Factors Influencing Spontaneous Resolution (e.g., Solvent Effects, Temperature)

The successful spontaneous resolution of a racemic compound is highly dependent on several factors. While specific data for this compound is scarce, general principles of crystallization and findings for analogous compounds allow for an informed discussion of these influencing factors.

Solvent: The choice of solvent is critical. The solvent affects the solubility of the racemate and the individual enantiomers, as well as the stability of the conglomerate versus a racemic compound (a crystal containing both enantiomers in the same unit cell). The ideal solvent will have a significant difference in solubility between the racemate and the pure enantiomers at a given temperature.

Temperature: Temperature plays a crucial role in controlling the supersaturation of the solution, which is the driving force for crystallization. A carefully controlled temperature profile is often necessary to induce nucleation of the desired enantiomer without causing the spontaneous crystallization of the other.

Seeding: The introduction of seed crystals of the desired enantiomer is a key technique in preferential crystallization. These seeds act as templates for the growth of crystals of the same chirality, leading to the enrichment of one enantiomer in the solid phase.

Preferential Crystallization Procedures for Enantiomeric Enrichment

Based on the likely conglomerate-forming nature of racemic this compound, a preferential crystallization procedure can be proposed for its enantiomeric enrichment. A typical procedure would involve the following steps:

Preparation of a Supersaturated Racemic Solution: A racemic mixture of the diol is dissolved in a suitable solvent at an elevated temperature to achieve a clear solution. The solution is then cooled to a specific temperature where it becomes supersaturated.

Seeding: A small amount of pure (R)- or (S)-enantiomer seed crystals is added to the supersaturated solution.

Crystallization: The solution is gently agitated while maintaining a constant temperature. The seed crystals induce the crystallization of the corresponding enantiomer from the racemic mixture.

Isolation: Once a sufficient amount of the desired enantiomer has crystallized, the solid is quickly filtered and washed. The mother liquor, now enriched in the other enantiomer, can be used for a subsequent resolution step.

For the related 3-(2,6-dimethylphenoxy)propane-1,2-diol, this method has been successfully employed to resolve the racemate into its (S)- and (R)-enantiomers with an enantiomeric excess (ee) of approximately 90%. researchgate.net A simple recrystallization can further enhance the enantiomeric purity to over 99% ee. researchgate.net

Impact of Stereochemistry on Synthetic Reactivity and Product Enantiopurity

The stereochemistry of this compound has a direct and profound impact on the stereochemistry of the final product, metaxalone (B1676338). The synthesis of optically active metaxalone necessitates the use of an enantiomerically pure starting diol.

Patents describing the synthesis of optically active metaxalone explicitly start with a pre-resolved chiral precursor, such as (2R)-3-(3,5-dimethyl phenoxy)-1,2-propylene glycol. This chiral diol is then reacted with urea (B33335) to form the corresponding optically active 5-((3,5-dimethylphenoxy)methyl)-2-oxazolidinone (metaxalone). This demonstrates a direct transfer of chirality from the starting material to the final drug substance.

Crystallographic Studies and Polymorphism of 3 3,5 Dimethylphenoxy Propane 1,2 Diol

Crystalline Modifications of Racemic and Enantiopure Forms

The existence of different crystalline forms, or polymorphs, of a compound can have profound implications for its processing and bioavailability. For chiral molecules like 3-(3,5-Dimethylphenoxy)propane-1,2-diol, the solid-state behavior of both the racemic mixture and the individual enantiomers is of particular interest.

Identification and Characterization of Polymorphic Forms

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide significant insights into its likely behavior. The phenomenon of spontaneous resolution, where a racemic solution crystallizes to yield a mixture of macroscopic crystals of the pure enantiomers (a conglomerate), is known to be more common than average in the series of dimethylphenyl ethers of glycerol (B35011), which includes the 3,5-dimethylphenyl precursor to metaxalone (B1676338).

For instance, detailed crystallographic analysis has been performed on the related compound, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (B13939564). mdpi.comresearchgate.net The racemic form of this compound crystallizes in the centrosymmetric space group P2₁/n. mdpi.com In contrast, the single enantiomer, (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, crystallizes in the non-centrosymmetric Sohncke space group P2₁2₁2₁. mdpi.com This difference in space group is a definitive indicator of distinct crystalline modifications between the racemic compound and the enantiopure form.

It is highly probable that this compound exhibits similar behavior, with its racemic and enantiopure forms adopting different crystal packing arrangements. The racemic form could crystallize as a true racemic compound (a single crystalline phase containing equal amounts of both enantiomers in an ordered arrangement) or as a racemic conglomerate.

Table 1: Crystallographic Data for an Analogous Compound: 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol mdpi.com

| Crystalline Form | Space Group |

| Racemic | P2₁/n |

| (S)-enantiomer | P2₁2₁2₁ |

This data for an analogous compound suggests a high likelihood of distinct crystalline forms for the racemic and enantiopure versions of this compound.

Thermochemical Investigations of Phase Behavior

Differential Scanning Calorimetry (DSC) is a key technique for investigating the phase behavior of crystalline solids. A reported melting point for this compound is in the range of 66-67 °C. This thermal event corresponds to the transition from the solid to the liquid state.

In the context of polymorphism, DSC can reveal the presence of different crystalline forms through the observation of multiple melting endotherms at different temperatures or the presence of solid-solid phase transitions prior to melting. For example, a patent for Metaxalone, the downstream product of the title compound, describes the use of DSC to characterize its different polymorphic forms, with one form exhibiting a distinct endotherm at approximately 122.33 °C. google.com While this data is for the final API, it underscores the importance of this technique in studying polymorphism in this family of compounds. A thorough DSC analysis of this compound under various heating and cooling rates would be essential to fully characterize its polymorphic landscape.

Supramolecular Organization and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to predicting and controlling the crystalline form.

Analysis of Hydrogen Bonding Networks

The two hydroxyl groups in this compound are expected to be primary contributors to the formation of extensive hydrogen bonding networks in the solid state. These interactions play a crucial role in the stabilization of the crystal structure.

Studies on the analogous 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol reveal distinct hydrogen bonding patterns, referred to as supramolecular synthons, for the racemic and enantiopure forms. mdpi.comresearchgate.net In both crystal structures, a homochiral chain described as C¹₁(5):21 is observed. mdpi.comresearchgate.net However, the second major supramolecular synthon differs. In the racemic crystal, a heterochiral chain, C³³(9):{12/12/21}, is formed, where molecules of opposite chirality alternate. mdpi.comresearchgate.net In contrast, the enantiopure crystal exhibits a second homochiral chain, C¹₁(2):11. mdpi.comresearchgate.net This demonstrates how the chirality of the constituent molecules directly influences the resulting supramolecular assembly. It is reasonable to infer that similar intricate hydrogen bonding networks, with variations between racemic and enantiopure forms, are present in the crystals of this compound.

Correlation between Crystallization Conditions and Crystalline Form Obtained

The specific polymorphic form of a compound that is obtained can be highly dependent on the conditions under which it is crystallized. Factors such as the choice of solvent, the rate of cooling or evaporation, the level of supersaturation, and the presence of impurities can all influence the nucleation and growth of a particular crystalline phase.

For instance, in the synthesis of Metaxalone, the crystallization from different solvents or mixtures thereof is a method used to control the formation of its polymorphs. google.com Similarly, for the precursor this compound, it is expected that varying the crystallization protocol would allow for the selective isolation of different polymorphic forms, should they exist. A systematic study involving a range of solvents with different polarities and hydrogen bonding capabilities, coupled with controlled cooling profiles, would be necessary to map out the relationship between crystallization conditions and the resulting crystalline form of this compound.

Applications As a Synthetic Intermediate for Bioactive Molecules

Role in the Synthesis of Muscle Relaxants (e.g., as an Impurity or Intermediate in Metaxalone (B1676338) Production)

3-(3,5-Dimethylphenoxy)propane-1,2-diol is most notably documented as a process impurity in the manufacturing of Metaxalone. nih.govresearchgate.netnih.govnih.gov Metaxalone is a skeletal muscle relaxant used to alleviate pain associated with musculoskeletal conditions. nih.govresearchgate.netnih.gov

The presence of this compound as an impurity suggests its role as a key intermediate or a byproduct in the synthetic route to Metaxalone. The synthesis of Metaxalone involves the reaction of 3,5-dimethylphenol (B42653) with a glycidol (B123203) derivative, which can lead to the formation of the diol. This diol is then further processed to create the final active pharmaceutical ingredient. A related compound, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, is also identified as a key intermediate in the synthesis of muscle relaxants, indicating that the diol is a direct precursor to this essential amino alcohol intermediate. ebi.ac.ukresearchgate.net The control and monitoring of this compound levels are therefore critical for ensuring the purity of the final Metaxalone product. nih.gov

Table 1: Metaxalone and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|---|

| Metaxalone | 1665-48-1 | C₁₂H₁₅NO₃ | 221.26 | Muscle Relaxant |

| This compound | 59365-66-1 | C₁₁H₁₆O₃ | 196.24 | Impurity/Intermediate nih.govebi.ac.uk |

Precursor for Therapeutically Relevant Amino Alcohols

The propane-1,2-diol structure is a valuable starting point for the synthesis of various amino alcohols, a class of compounds known for their diverse pharmacological activities. By converting the hydroxyl groups into other functional groups, particularly amino groups, chemists can generate a library of potential drug candidates.

While not the 3,5-isomer, the structurally related compound 3-(2,6-Dimethylphenoxy)propane-1,2-diol is a crucial precursor in the stereoselective synthesis of mexiletine (B70256) analogs. nih.govmdpi.com Mexiletine is an antiarrhythmic drug, and its activity is known to be stereoselective. Research has demonstrated that nonracemic 3-(2,6-dimethylphenoxy)propane-1,2-diols can be converted into the corresponding enantiomerically pure (S)- and (R)-epoxides. nih.gov These epoxides are then used to produce single-enantiomer mexiletine analogs, which are valuable for studying stereoselective interactions with biological targets like voltage-gated sodium channels. nih.govmdpi.com A chiron approach, utilizing D-(+)-mannitol as a chiral starting material, has also been employed to synthesize optically pure (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, which are immediate precursors to the respective enantiomers of mexiletine. sigmaaldrich.com

Similarly, the 3-(2,3-Dimethylphenoxy)propane-1,2-diol isomer serves as a logical precursor for the synthesis of xibenolol (B1683341) and its analogs. Xibenolol is a beta-blocker with the chemical name 1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol. nih.gov The structure clearly indicates that it is a derivative of a 3-(2,3-dimethylphenoxy)propanolamine. The synthesis of such aryloxypropanolamine beta-blockers typically proceeds from the corresponding aryloxypropane-1,2-diol or its epoxide derivative, 3-(2,3-dimethylphenoxy)-1,2-epoxypropane. This epoxide is then opened with an appropriate amine (in this case, tert-butylamine) to yield the target amino alcohol. Therefore, 3-(2,3-Dimethylphenoxy)propane-1,2-diol is a key starting material for accessing this class of cardiovascular drugs.

Development of Other Pharmacologically Active Derivatives from the Scaffold

The aryloxy propane-1,2-diol scaffold is a promising platform for the development of new therapeutic agents beyond the established applications. Research into derivatives of propanediols and related structures has revealed a wide range of biological activities. For instance, various derivatives of 3-amino-1,2-propanediol (B146019) have been synthesized and evaluated for their effects on the cardiovascular system. nih.gov

Furthermore, there is growing interest in the neuroprotective potential of various chemical compounds. nih.govresearchgate.netnih.gov Natural products and their synthetic derivatives are being explored for their ability to mitigate neuronal damage through mechanisms like antioxidant and anti-inflammatory action. researchgate.netnih.gov While specific studies on the neuroprotective activity of this compound derivatives are not widely published, the general class of propanediol (B1597323) derivatives is being investigated for various pharmacological properties. google.com The modification of the propanediol scaffold, for example by introducing heterocyclic moieties like pyrrole, has led to compounds with demonstrated antioxidant and neuroprotective effects in vitro. researchgate.net This suggests a potential avenue for future research, where the this compound structure could be used as a starting point to design and synthesize novel compounds with potential activity against neurodegenerative diseases.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol |

| 3-(2,3-Dimethylphenoxy)propane-1,2-diol |

| 3-(2,6-Dimethylphenoxy)propane-1,2-diol |

| This compound |

| D-(+)-mannitol |

| Metaxalone |

| Mexiletine |

| tert-butylamine |

Advanced Characterization and Analytical Methodologies for 3 3,5 Dimethylphenoxy Propane 1,2 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the molecular structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide definitive evidence of its atomic connectivity and elemental composition. For this chiral molecule, Circular Dichroism (CD) spectroscopy is employed to investigate its stereochemistry.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic and aliphatic protons. The aromatic region typically shows signals for the protons on the dimethylphenoxy ring. The aliphatic region contains signals for the protons of the propane-1,2-diol moiety, including the methine (CH), methylene (CH₂), and hydroxyl (OH) groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide further confirmation of the connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic C-O, aliphatic C-C).

A representative dataset for the expected NMR chemical shifts is presented below.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (positions 2, 6) | ~6.65 | Singlet | ~115.5 |

| Aromatic CH (position 4) | ~6.60 | Singlet | ~123.8 |

| Aromatic C-CH₃ (positions 3, 5) | --- | --- | ~139.2 |

| Aromatic C-O (position 1) | --- | --- | ~158.5 |

| Ar-CH₃ | ~2.29 | Singlet | ~21.4 |

| O-CH₂ (propanediol C1) | ~3.95-4.05 | Multiplet | ~70.8 |

| CH-OH (propanediol C2) | ~4.10-4.20 | Multiplet | ~70.2 |

| CH₂-OH (propanediol C3) | ~3.70-3.80 | Multiplet | ~63.9 |

| Hydroxyl (OH) | Variable | Broad Singlet | --- |

HRMS is utilized to determine the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy, allowing for the calculation of its elemental formula. The molecular formula for this compound is C₁₁H₁₆O₃. nih.gov

The calculated exact mass is 196.1099 Da. nih.gov In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 197.1172 in positive ion mode.

Electron ionization (EI) mass spectrometry can also be used to study the fragmentation pattern, which provides further structural confirmation. The fragmentation is influenced by the ether linkage and the diol functional group. Key fragmentation pathways would involve the cleavage of the ether bond.

Interactive Table: Expected HRMS Data and Key Fragments

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₁H₁₆O₃⁺ | 196.1099 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₇O₃⁺ | 197.1172 | Protonated Molecule |

| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0653 | 3,5-Dimethylphenoxide fragment |

| [C₃H₇O₂]⁺ | C₃H₇O₂⁺ | 75.0446 | Dihydroxypropyl fragment |

Since this compound contains a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers: (R)- and (S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light. arxiv.org

Enantiomers, being non-superimposable mirror images, will produce CD spectra that are exact mirror images of each other. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other. This characteristic makes CD spectroscopy an excellent tool for:

Confirming the chiral nature of a synthesized sample.

Assigning the absolute configuration of an enantiomer, often by comparing the experimental spectrum to theoretically calculated spectra.

Assessing enantiomeric purity , as the magnitude of the CD signal is proportional to the enantiomeric excess.

A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the signals from the two enantiomers cancel each other out. rsc.org

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds. For chiral molecules, specialized HPLC columns with a chiral stationary phase (CSP) are required to separate the enantiomers. nih.govsigmaaldrich.com

The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for the (R)- and (S)-enantiomers. Common CSPs include those based on polysaccharides like cellulose or amylose derivatives. mdpi.comsigmaaldrich.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (e.e.) of the sample can be accurately calculated.

Interactive Table: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Expected tR for (S)-enantiomer | ~8.5 min |

| Expected tR for (R)-enantiomer | ~10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for analyzing potential degradation products of this compound, which could arise from harsh reaction conditions or improper storage.

Potential degradation pathways include the cleavage of the ether linkage, which would yield 3,5-dimethylphenol (B42653), or side reactions involving the diol group. Due to the polarity of the parent compound and its potential degradation products, derivatization is often required to increase their volatility for GC analysis. nih.gov A common approach is esterification with agents like phenylboronic acid to form less polar cyclic esters. researchgate.net

The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, enabling their positive identification.

Interactive Table: Potential Degradation Products and Their GC-MS Signatures

| Compound | Potential Origin | Derivatization | Characteristic m/z Ions |

| 3,5-Dimethylphenol | Cleavage of ether bond | Silylation (TMS derivative) | 194 (M⁺), 179 ([M-CH₃]⁺) |

| Propane-1,2-diol | Cleavage of ether bond | Phenylboronic acid ester | 150 (M⁺), 149 ([M-H]⁺) |

Despite extensive research, specific X-ray diffraction studies detailing the crystal structure and absolute configuration of this compound are not publicly available in the reviewed scientific literature. While crystallographic analyses are crucial for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid, such data for this particular compound has not been reported.

While studies on structurally related compounds, such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (B13939564), have been published and include detailed crystallographic data, this information cannot be extrapolated to accurately describe the crystal structure of this compound due to the differences in chemical substitution on the phenoxy ring.

The lack of published X-ray diffraction data for this compound means that crucial structural details, which would be presented in crystallographic data tables and discussed in terms of research findings, are currently unavailable. Therefore, a complete analysis of its solid-state structure and absolute stereochemistry based on this advanced characterization methodology cannot be provided at this time.

Research Gaps and Future Perspectives for 3 3,5 Dimethylphenoxy Propane 1,2 Diol

Unexplored Synthetic Avenues and Optimization of Existing Routes

The primary route to synthesizing 3-(3,5-Dimethylphenoxy)propane-1,2-diol and related structures involves the Williamson ether synthesis, reacting a phenol (B47542) with a suitable three-carbon electrophile. Typically, this involves the reaction of 3,5-dimethylphenol (B42653) with a synthon like glycidol (B123203) or 3-chloropropane-1,2-diol under basic conditions. mdpi.com While effective, this established route presents several areas for future research and optimization.

A significant research gap exists in the development of greener and more atom-economical synthetic methods. Future investigations could focus on:

Catalytic Approaches: Exploring the use of transition metal or organocatalysts to facilitate the reaction between the phenol and the C3 synthon under milder conditions, potentially reducing waste and improving energy efficiency.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Alternative Synthons: Investigating the use of bio-based C3 synthons, such as glycerol (B35011) (a byproduct of biodiesel production), could provide a more sustainable pathway to the propane-1,2-diol moiety.

Optimization of the existing Williamson synthesis route could involve a systematic study of solvent effects, base strength, and temperature to maximize yield and minimize the formation of byproducts. rsc.org

Comprehensive Elucidation of Metabolic Fate and Pharmacokinetics

Currently, there is a complete lack of published data on the metabolic fate and pharmacokinetic profile of this compound. As an impurity in a pharmaceutical product, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for a comprehensive safety assessment.

Future research should prioritize in vitro and in vivo studies to bridge this knowledge gap. Drawing parallels from structurally related compounds like 3-(phenylamino)propane-1,2-diol (PAP), potential metabolic pathways could include: nih.gov

Phase I Metabolism: Oxidation of the alkyl chain or aromatic ring, potentially mediated by cytochrome P450 enzymes.

Phase II Metabolism: Conjugation of the hydroxyl groups with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites for excretion.

The detection of metabolites such as 4-aminophenol (B1666318) from PAP suggests that complex rearrangements and bioactive intermediates like quinoneimines can form. nih.gov It is crucial to investigate whether the this compound scaffold could undergo similar bioactivation, as this has significant toxicological implications.

Advancements in Stereoselective Synthesis and Efficient Chiral Control

This compound possesses a chiral center at the C2 position of the propane (B168953) chain, meaning it exists as two enantiomers, (R) and (S). The differential biological activity of enantiomers is a well-established principle in pharmacology, as seen in related chiral diol precursors and contaminants. mdpi.comnih.gov For instance, the enantiomers of the contaminant 3-monochloro-1,2-propanediol (3-MCPD) exhibit distinct toxicological profiles. nih.gov

This highlights a major research area: the development of efficient methods for stereoselective synthesis and chiral control. Key future perspectives include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize a single enantiomer (e.g., (R)- or (S)-3-(3,5-dimethylphenoxy)propane-1,2-diol) is a highly sought-after goal. nih.govnih.gov This avoids the wasteful separation of a racemic mixture.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Spontaneous Resolution: A fascinating prospect is the investigation of spontaneous resolution during crystallization. The related compound 3-(2,6-dimethylphenoxy)propane-1,2-diol, a precursor to the drug Mexiletine (B70256), has been shown to undergo spontaneous resolution, allowing for effective separation via preferential crystallization. researchgate.net Exploring whether this compound exhibits similar crystallographic behavior could lead to a highly efficient and scalable resolution method.

Development of Novel Therapeutic Agents Utilizing the this compound Scaffold

The phenoxy-propanediol structural motif is a privileged scaffold in medicinal chemistry. Its presence in the muscle relaxant Metaxalone (B1676338) and its structural similarity to precursors for beta-blockers (Bupranolol) and antiarrhythmic agents (Mexiletine) underscore its therapeutic potential. mdpi.comresearchgate.netresearchgate.net

This presents a significant opportunity to use this compound as a starting point for the rational design of new therapeutic agents. Future research could focus on creating libraries of derivatives by:

Modifying the Aromatic Ring: Introducing different substituents on the dimethylphenoxy ring to modulate properties like lipophilicity, receptor binding, and metabolic stability.

Derivatizing the Diol Group: Converting the diol into other functional groups, such as esters, ethers, or cyclic acetals, to explore new structure-activity relationships (SAR).

Scaffold Hopping: Using the core structure as an inspiration to design novel molecules with similar three-dimensional arrangements for targeting specific biological pathways, analogous to how scaffolds like 1,3,5-triazine (B166579) are explored for complex diseases like Alzheimer's. nih.gov

Industrial Scale-Up Considerations for Chiral Resolution and Production

Translating any promising lab-scale synthesis or resolution to an industrial process requires overcoming significant challenges related to cost, efficiency, and robustness. For this compound, particularly its individual enantiomers, several factors must be considered for future development.

Key industrial scale-up considerations include:

Chiral Resolution Efficiency: While methods like chiral chromatography are effective, they are often expensive and difficult to scale. Therefore, investigating more scalable techniques like preferential crystallization is paramount. researchgate.net The successful application of this method to the related 2,6-dimethyl analogue provides a strong rationale for its exploration here. researchgate.net

Analytical Method Development: Robust and validated analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), are essential for quality control. nih.gov These methods are needed to accurately determine enantiomeric excess (ee) and ensure the final product meets stringent purity specifications required for potential pharmaceutical applications.

Q & A

Q. What are the recommended storage conditions for 3-(3,5-Dimethylphenoxy)propane-1,2-diol to ensure stability in experimental settings?

Methodological Answer: To preserve stability, store the compound as follows:

Q. Which synthetic routes are commonly employed for the preparation of this compound in laboratory settings?

Methodological Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) are synthesized via:

Epoxide ring-opening : Reacting glycidol derivatives with substituted phenols under basic conditions.

Nucleophilic substitution : Using diol precursors with halogenated intermediates.

Key steps include purification via column chromatography and characterization by H/C NMR and mass spectrometry (MS-DART) .

Q. What analytical techniques are most suitable for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl, methyl, and aryloxy groups (e.g., C NMR: 55–70 ppm for oxygenated carbons).

- Mass Spectrometry (MS-DART) : Confirm molecular ion peaks (e.g., [M+H] at m/z 197.2).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How does the positioning of hydroxyl and aryloxy groups in this compound influence its reactivity with active oxygen species (AOS) in lignin degradation studies?

Methodological Answer: The compound’s reactivity is determined by:

- Hydroxymethylene vs. aryloxymethyl groups : AOS preferentially oxidizes benzylic hydroxymethylene groups, leading to side-chain cleavage (e.g., in lignin model studies).

- Steric effects : 3,5-Dimethyl substitution on the aryloxy group may hinder AOS access, altering degradation kinetics.

Experimental Design : - Compare degradation rates with structurally similar diols (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) under alkaline oxidative conditions.

- Monitor liberated 3,5-dimethylphenol via GC-MS as a degradation marker .

Q. What experimental strategies can resolve contradictory stability data observed under different temperature and solvent storage conditions?

Methodological Answer:

Q. What mechanistic insights have been gained from studying the degradation pathways of this compound under alkaline oxidative conditions?

Methodological Answer:

- Primary pathway : AOS-mediated oxidation of the propane-1,2-diol backbone, generating ketone intermediates and cleaving the aryloxy bond.

- Key evidence : Detection of 3,5-dimethylphenol (via GC-MS) confirms aryloxy group liberation.

- Contradiction Analysis : Discrepancies in degradation rates between batch experiments may arise from variable AOS concentrations. Use controlled AOS generators (e.g., 4-hydroxy-3-methoxybenzyl alcohol) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。